molecular formula C9H7BrN2O2S B1293486 1-((2-Bromophenyl)sulfonyl)-1H-imidazole CAS No. 951884-46-1

1-((2-Bromophenyl)sulfonyl)-1H-imidazole

Cat. No. B1293486
M. Wt: 287.14 g/mol
InChI Key: QIVUMNUGQQBILC-UHFFFAOYSA-N
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Description

The compound "1-((2-Bromophenyl)sulfonyl)-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis. The presence of a bromophenylsulfonyl group suggests potential reactivity for further chemical transformations, such as cross-coupling reactions .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One approach is the one-pot multi-component condensation reactions, which have been demonstrated to be efficient for the synthesis of substituted imidazoles . For instance, the synthesis of 2-bromoimidazoles has been developed from Rh-catalyzed cyclization of N-sulfonyl-1,2,3-triazoles with bromocyanides, which can be prepared from alkynes and N-sulfonylazides . Another method involves the use of Bronsted acidic ionic liquids as catalysts, which have been shown to facilitate the synthesis of imidazole derivatives under solvent-free conditions, highlighting an eco-friendly aspect of the synthesis process .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques such as IR, Mass, NMR (1H and 13C), and X-ray diffraction . For example, the structure of a related compound, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was characterized and analyzed using these techniques. Hirshfeld surface analysis can provide insights into the intermolecular contacts within the crystal structure . Additionally, computational methods like Density Functional Theory (DFT) can be employed to predict geometric parameters, molecular orbital analysis, and molecular electrostatic surface analysis, which can be compared with experimental data to validate the structure .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to their versatile functional groups. The bromophenylsulfonyl moiety in "1-((2-Bromophenyl)sulfonyl)-1H-imidazole" is particularly reactive and can be used in cross-coupling reactions to introduce diverse functional groups at the 2-position of the imidazole ring . The sulfonyl group can also be a precursor for the synthesis of sulfonyl azides, which can be generated using imidazole-1-sulfonyl azide hydrogen sulfate as a reagent .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents like the bromophenylsulfonyl group can affect the compound's boiling point, melting point, solubility, and stability. The Bronsted acidic ionic liquids used in the synthesis of these compounds can also impart unique properties, such as increased solubility in water and the ability to act as catalysts in various reactions . The molecular docking studies of imidazole derivatives can reveal their potential binding affinities to biological targets, which is crucial for the development of pharmaceutical agents .

Scientific Research Applications

Specific Scientific Field

Neuroscience and Pharmacology

Summary of the Application

“1-((2-Bromophenyl)sulfonyl)-1H-imidazole” is a key component in the synthesis of a compound known as masupirdine (SUVN-502), a 1-[(2-bromophenyl)sulfonyl]-1H-indole derivative . Masupirdine is a selective 5-HT6 receptor antagonist developed for the symptomatic treatment of Alzheimer’s disease .

Methods of Application or Experimental Procedures

The compound is synthesized and then tested for its antagonistic effect on the 5-HT6 receptor . The 5-HT6 receptor is localized exclusively in the central nervous system, in areas important for learning and memory .

Results or Outcomes

Masupirdine has shown beneficial effects on cognition in several animal models . It is intended for the symptomatic treatment of Alzheimer’s disease and other disorders of memory and cognition like Attention deficient hyperactivity, Parkinson’s, and Schizophrenia .

Application in Organic Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

“1-((2-Bromophenyl)sulfonyl)-1H-imidazole” and its derivatives can be used in organic synthesis . They can participate in various reactions such as electrophilic aromatic substitution .

Methods of Application or Experimental Procedures

The compound can be used as a reagent in the synthesis of other organic compounds . The specific procedures and parameters would depend on the target compound and the specific reaction conditions .

Results or Outcomes

The outcomes of these reactions would vary depending on the specific reaction conditions and the target compound .

Application in Chemical Research

Specific Scientific Field

Chemical Research

Summary of the Application

“1-((2-Bromophenyl)sulfonyl)-1H-imidazole” and its derivatives are unique chemicals that are provided to early discovery researchers for use in their studies .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the research objectives .

Results or Outcomes

The results or outcomes would vary depending on the specific research objectives .

Application in Synthesis of Piperidine Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

“1-((2-Bromophenyl)sulfonyl)-1H-imidazole” can be used in the synthesis of piperidine derivatives . Piperidine is a common structural motif in many pharmaceuticals and other organic compounds .

Methods of Application or Experimental Procedures

The compound can be used as a reagent in the synthesis of piperidine derivatives . The specific procedures and parameters would depend on the target compound and the specific reaction conditions .

Results or Outcomes

The outcomes of these reactions would vary depending on the specific reaction conditions and the target compound .

Application in Electrophilic Aromatic Substitution

Specific Scientific Field

Organic Chemistry

Summary of the Application

“1-((2-Bromophenyl)sulfonyl)-1H-imidazole” and its derivatives can participate in various reactions such as electrophilic aromatic substitution .

Methods of Application or Experimental Procedures

The compound can be used as a reagent in electrophilic aromatic substitution reactions . The specific procedures and parameters would depend on the target compound and the specific reaction conditions .

Results or Outcomes

The outcomes of these reactions would vary depending on the specific reaction conditions and the target compound .

Future Directions

There is potential for the development of compounds with similar structures for various applications. For example, a compound with a similar structure, “1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate”, is a selective 5-HT6 receptor antagonist intended for the treatment of Alzheimer’s disease and other disorders of memory and cognition .

properties

IUPAC Name

1-(2-bromophenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c10-8-3-1-2-4-9(8)15(13,14)12-6-5-11-7-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVUMNUGQQBILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)N2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650029
Record name 1-(2-Bromobenzene-1-sulfonyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Bromophenyl)sulfonyl)-1H-imidazole

CAS RN

951884-46-1
Record name 1-(2-Bromobenzene-1-sulfonyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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